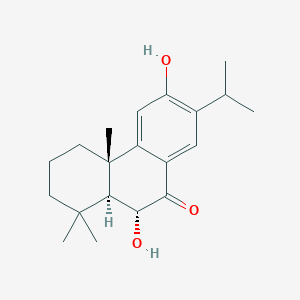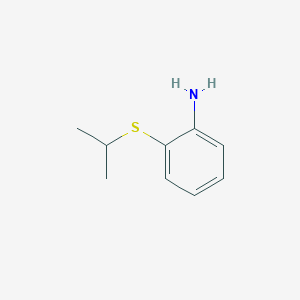
2-(Isopropylthio)aniline
概要
説明
“2-(Isopropylthio)aniline” is a chemical compound with the molecular formula C9H13NS . It is a colorless to yellow liquid and has a molecular weight of 167.27 g/mol .
Molecular Structure Analysis
The InChI code for “2-(Isopropylthio)aniline” is 1S/C9H13NS/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3 . The Canonical SMILES string is CC(C)SC1=CC=CC=C1N .
Physical And Chemical Properties Analysis
“2-(Isopropylthio)aniline” is a colorless to yellow liquid . It has a molecular weight of 167.27 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
科学的研究の応用
Toxicity Assessment 2-(Isopropylthio)aniline, a derivative of aniline, has been studied for its toxicity. Research conducted on aniline and its halogenated derivatives, such as 2-haloanilines, showed their hepatotoxic and nephrotoxic potential. Halogen substitution at the 2-position of aniline increased hepatic and renal toxicity, with severity not influenced by the nature of the halogen substituent (Valentovic et al., 1992).
Corrosion Inhibition Derivatives of aniline, including 2-(Isopropylthio)aniline, have potential applications in corrosion inhibition. Aniline derivatives like 2-chloroaniline and 2-fluoroaniline have been studied for inhibiting copper corrosion in acidic environments. This highlights the potential of similar aniline derivatives in metal protection (Khaled & Hackerman, 2004).
Catalysis in Chemical Reactions Aniline and its derivatives can act as catalysts in chemical reactions such as hydrazone formation and transimination. This application is significant in dynamic covalent chemistry and can be relevant for derivatives like 2-(Isopropylthio)aniline (Dirksen et al., 2006).
Polymer Science Aniline derivatives are key in the synthesis of conducting polymers like polyaniline (PANI). Studies on polyaniline, which involve the polymerization of aniline, reveal applications in alternative energy sources, non-linear optics, and membranes. Derivatives like 2-(Isopropylthio)aniline might exhibit similar properties (Gospodinova & Terlemezyan, 1998).
Sensor Technology Aniline-based polymers, such as poly(aniline), have been used in sensor applications due to their pH-dependent properties. They have been employed as pH electrodes and in nonenzymatic glucose sensors, suggesting potential uses for similar aniline derivatives (Shoji & Freund, 2001).
Electromagnetic Interference Shielding Copolymers of aniline with 2-alkylanilines, including 2-isopropylaniline, show significant electromagnetic interference (EMI) shielding effectiveness. This application is crucial in the electronics industry, indicating a potential use for 2-(Isopropylthio)aniline (Saini & Choudhary, 2012).
Environmental Remediation Aniline and its derivatives, including 2-(Isopropylthio)aniline, are a concern in industrial effluents. Various remedial technologies, such as advanced oxidation processes (AOPs), have been explored for the elimination of these compounds from wastewater, highlighting their environmental impact (Chaturvedi & Katoch, 2020).
Molecular Engineering The molecular determinants of enzymes like aniline dioxygenase have been explored through saturation mutagenesis. These enzymes, interacting with compounds like 2-isopropylaniline, offer insights into bioremediation and industrial applications (Ang et al., 2007).
Medical and Pharmaceutical Research Aniline derivatives are involved in the synthesis of compounds with potential antibacterial, antifungal, and antioxidant activities. Derivatives like 2-isopropylaniline have been used in synthesizing azo-based indandion derivatives, which exhibit significant biological activities (Naseem et al., 2020).
Safety And Hazards
“2-(Isopropylthio)aniline” is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-propan-2-ylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPPEJDGWPFYAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551231 | |
| Record name | 2-[(Propan-2-yl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylthio)aniline | |
CAS RN |
6397-33-7 | |
| Record name | 2-[(Propan-2-yl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(isopropylthio)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


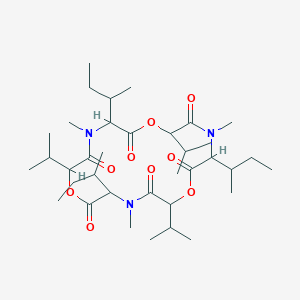
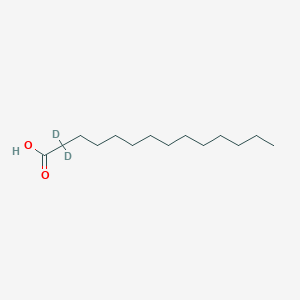
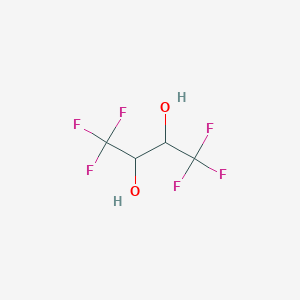
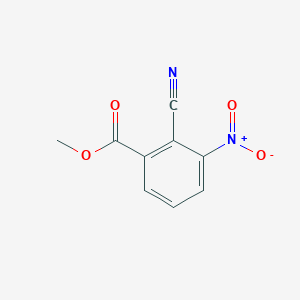
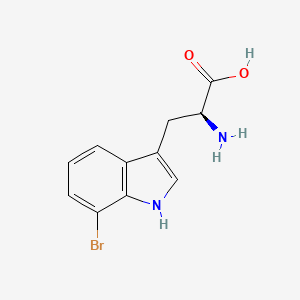
![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(Z)-but-2-enedioic acid](/img/structure/B1631656.png)
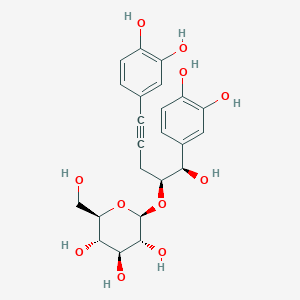
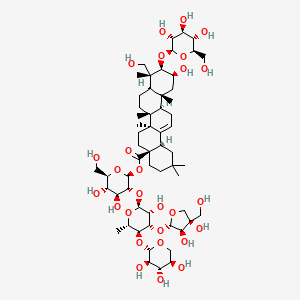
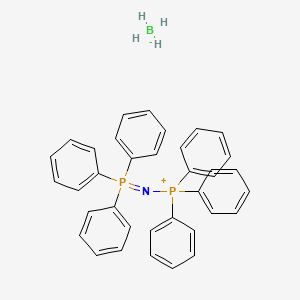
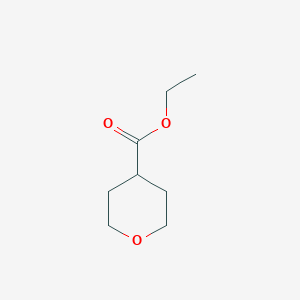
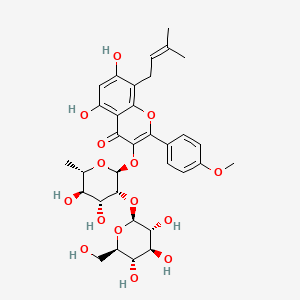
![5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B1631673.png)
